FGFR4 Selectivity Advantage of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivative Over Clinical Candidate BLU9931
In a direct comparative study of FGFR4 inhibitor candidates, compound 6O—a derivative of the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold—demonstrated at least 8-fold higher FGFR4 selectivity compared to the positive control BLU9931, a known clinical-stage FGFR4 inhibitor [1]. This selectivity advantage was assessed across FGFR1, FGFR2, and FGFR3 isoforms, with compound 6O showing sustained FGFR4 inhibitory activity while exhibiting substantially reduced off-target engagement of FGFR1-3 relative to BLU9931. In the Hep3B hepatocellular carcinoma (HCC) cell line, compound 6O exhibited strong anti-proliferative activity, and its in vivo anti-tumor efficacy in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model was nearly equivalent to BLU9931 [1].
| Evidence Dimension | FGFR4 selectivity over FGFR1-3 isoforms |
|---|---|
| Target Compound Data | Compound 6O: at least 8-fold higher FGFR4 selectivity than BLU9931 |
| Comparator Or Baseline | BLU9931 (reference FGFR4 inhibitor, baseline selectivity = 1×) |
| Quantified Difference | ≥8-fold improvement in FGFR4 selectivity |
| Conditions | FGFR1-4 kinase inhibition assays; Hep3B HCC cell line; CAM xenograft tumor model |
Why This Matters
For procurement of the 2-chloro-4,6-dimethylpyrimidin-5-ol starting material, this evidence demonstrates that derivatives of this scaffold can achieve clinically relevant target engagement with superior selectivity versus a benchmark clinical candidate, a differentiation that alternative pyrimidine scaffolds may not replicate.
- [1] Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J. A., & Jeong, B. S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. View Source
